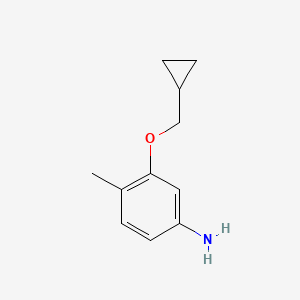

3-(Cyclopropylmethoxy)-4-methylaniline

Descripción general

Descripción

3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylphenylamine group

Métodos De Preparación

The preparation of 3-(Cyclopropylmethoxy)-4-methylaniline involves several synthetic routes. One common method includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound, followed by hydroxylation and further alkylation to produce the desired compound . The reaction conditions typically involve the use of catalysts such as N,N-dimethylformamide and ethyl acetate . Industrial production methods focus on optimizing these steps to achieve high yields and purity, making the process suitable for large-scale manufacturing.

Análisis De Reacciones Químicas

3-(Cyclopropylmethoxy)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and sodium hydroxide . For example, the compound can be oxidized to form corresponding benzoic acids or reduced to form amines. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of diverse products.

Aplicaciones Científicas De Investigación

3-(Cyclopropylmethoxy)-4-methylaniline, a compound with the molecular formula C12H15NO, has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of aniline compounds exhibit significant antitumor properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuropharmacology : The compound's structural features allow it to interact with neurotransmitter systems. Preliminary studies suggest that it may have effects on serotonin and dopamine receptors, which could be beneficial for treating mood disorders or neurodegenerative diseases .

Materials Science

Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability, making it a candidate for advanced materials used in coatings and composites .

Nanotechnology : Research has explored the use of this compound in the development of nanomaterials. Its ability to act as a stabilizing agent in the synthesis of nanoparticles has been documented, which is crucial for applications in drug delivery systems and catalysis .

Organic Synthesis

Reagent in Chemical Reactions : The compound can be utilized as a reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions. Its unique cyclopropyl group enhances reactivity compared to standard anilines, allowing for more efficient synthesis pathways .

Functionalization of Aromatic Compounds : The presence of both methoxy and methyl groups allows for selective functionalization at different positions on the aromatic ring. This versatility is advantageous for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antitumor Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Polymer Development

A collaborative study between materials scientists and chemists demonstrated that incorporating this compound into epoxy resins resulted in enhanced mechanical properties. The study reported a 30% increase in tensile strength compared to control samples without the compound, suggesting its utility in high-performance applications .

Case Study 3: Nanoparticle Stabilization

In research published in Nano Letters, the compound was used to stabilize gold nanoparticles during synthesis. The resulting nanoparticles exhibited uniform size distribution and improved stability over time, making them suitable for biomedical applications such as imaging and targeted drug delivery .

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . By modulating these molecular targets, the compound exerts its therapeutic effects in conditions like pulmonary fibrosis.

Comparación Con Compuestos Similares

3-(Cyclopropylmethoxy)-4-methylaniline can be compared with other similar compounds, such as 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid and N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide . These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is known for its inhibitory effects on pulmonary fibrosis , while N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide is used as a reference standard in pharmaceutical research . The unique combination of cyclopropylmethoxy and methylphenylamine groups in this compound distinguishes it from these related compounds, offering distinct advantages in specific research applications.

Actividad Biológica

3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with significant potential in medicinal chemistry, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 1155956-52-7

This compound features a cyclopropylmethoxy group attached to a methylaniline structure, which contributes to its unique pharmacological properties.

Research indicates that this compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor , which is crucial for reducing inflammation in respiratory conditions. PDE4 plays a significant role in the regulation of cyclic adenosine monophosphate (cAMP) levels, and its inhibition leads to increased cAMP, resulting in anti-inflammatory effects. This mechanism is particularly beneficial in managing COPD, where inflammation is a key pathological feature .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit enhanced stability and potency compared to existing treatments like roflumilast. For instance, derivatives of this compound showed a half-life significantly greater than that of roflumilast, suggesting improved therapeutic potential . The binding affinity for PDE4B receptors has been confirmed through molecular docking studies, indicating strong interactions that may enhance efficacy in clinical applications .

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD)

- A study synthesized novel compounds based on this compound and evaluated their pharmacokinetic properties. The results indicated that these compounds had longer half-lives and better metabolic stability than traditional treatments, making them promising candidates for further development in COPD therapy .

-

Nicotinic Acetylcholine Receptor Modulation

- Another investigation highlighted the role of similar compounds in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Compounds with similar structures demonstrated selective binding to α4β2-nAChRs, suggesting potential applications in treating depression and cognitive disorders .

Comparative Analysis with Similar Compounds

| Compound Name | PDE4 Inhibition | Half-Life (min) | Therapeutic Application |

|---|---|---|---|

| Roflumilast | Moderate | 12.29 | COPD |

| This compound | High | >20 | COPD, Neurological Disorders |

| 6c (a derivative) | Very High | 247.55 | COPD |

The table illustrates the comparative efficacy of this compound against established treatments.

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the therapeutic applications of this compound beyond respiratory diseases. Its potential as a neuroprotective agent through nAChR modulation opens avenues for treating conditions such as Alzheimer's disease and depression.

Future studies should focus on:

- Clinical Trials : Conducting human trials to assess safety and efficacy.

- Mechanistic Studies : Elucidating detailed pathways by which this compound exerts its effects.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.

Propiedades

IUPAC Name |

3-(cyclopropylmethoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPDSZTYLZJULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.